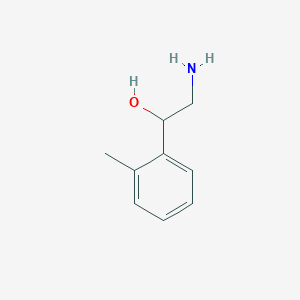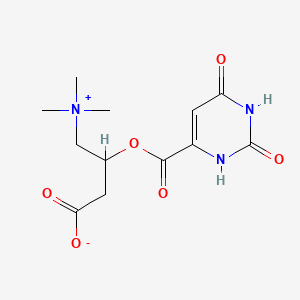![molecular formula C15H19NO7 B1147945 APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] CAS No. 450358-62-0](/img/new.no-structure.jpg)
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] is a chemical compound with the molecular formula C15H19NO7 and a molecular weight of 325.31. It is known for its unique structure, which includes multiple ester groups and an aniline derivative. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] typically involves the esterification of aniline derivatives with methoxycarbonyl groups. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
APTRA dimethyl ester: Similar structure but with fewer ester groups.
N,N-bis((carbomethoxy)methyl)aniline: Lacks the methoxy group present in APTRA trimethyl ester.
2-(Carbomethoxy)-methoxy-aniline: Contains only one ester group and a methoxy group
Uniqueness
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] is unique due to its multiple ester groups and the presence of both methoxy and aniline functionalities. This combination of features makes it particularly versatile in various chemical reactions and applications .
Properties
CAS No. |
450358-62-0 |
|---|---|
Molecular Formula |
C15H19NO7 |
Molecular Weight |
325.31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




